2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a synthetic small molecule featuring a pyrimidinone core substituted with a 4-bromobenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,3-dimethylphenyl group, which may enhance lipophilicity and influence binding interactions. The presence of bromine and sulfonyl groups could improve pharmacokinetic properties, such as metabolic stability and solubility, compared to simpler analogs .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-4-3-5-16(13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-8-6-14(21)7-9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXJKSSWMGFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimidine ring substituted with a sulfonyl group and an acetamide moiety. The presence of the bromobenzenesulfonyl group is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C17H18BrN3O3S |
| Molecular Weight | 404.31 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit the proliferation of various cancer cell lines.
-
Mechanism of Action :
- The proposed mechanism involves the compound's ability to bind to DNA, disrupting normal cellular processes such as replication and transcription. This binding often occurs in the minor groove of DNA, potentially inhibiting DNA-dependent enzymes .
- Compounds similar to this one have demonstrated cytotoxic effects in both 2D and 3D cell culture systems, with varying efficacy across different cancer cell lines.
- Case Studies :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Testing Methods :
- Antimicrobial activity was evaluated using broth microdilution methods following CLSI guidelines.
- Compounds were tested against Escherichia coli and Staphylococcus aureus, among others.
- Findings :
Comparative Analysis
To understand the biological activity better, a comparison with other known compounds in the same class can be insightful.
| Compound | Antitumor Activity (IC50 μM) | Antimicrobial Activity |
|---|---|---|
| Compound X | 5.12 (A549) | Effective against E. coli |
| Compound Y | 7.45 (HCC827) | Effective against S. aureus |
| Target Compound | 6.26 (HCC827) | Moderate activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactivity and Mechanism
While direct bioactivity data for the target compound is unavailable, analogs like N-(2,3-dimethylphenyl)acetamide derivatives have been explored for anticancer activity. For instance, ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC) show that substituents like bromine and sulfonyl groups enhance selectivity for cancer cells over normal tissues . The target compound’s 4-bromobenzenesulfonyl group may similarly improve therapeutic index by modulating redox pathways.
Crystallographic and Computational Insights
Crystal structures of related compounds refined via SHELXL () reveal that sulfonyl and acetamide groups contribute to planar molecular conformations, facilitating π-π stacking in protein binding pockets. For example, the sulfonyl group in the target compound may stabilize interactions with cysteine residues in enzymes like glutathione peroxidase 4 (GPX4), a key ferroptosis regulator .
Data Table: Comparative Analysis of Pyrimidinone Derivatives
Research Findings and Therapeutic Potential
- Ferroptosis Induction : The target compound’s bromine and sulfonyl groups align with FINs’ structural requirements for OSCC selectivity (). Its 2,3-dimethylphenyl group may reduce off-target effects by enhancing hydrophobicity, a trait critical for membrane penetration in cancer cells.
- Synthetic Feasibility : High yields in analogs (e.g., 79% in ) suggest scalable synthesis, though the bromobenzenesulfonyl group may require optimized coupling conditions.
- Structural Advantages : Compared to natural compounds (), the synthetic scaffold offers tunable substituents for improved stability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
